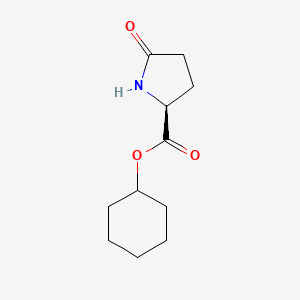![molecular formula C41H55F6N2P B1506352 (2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate](/img/structure/B1506352.png)
(2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is part of the cyanine dye family, which is widely used in fluorescence microscopy, flow cytometry, and other bioimaging techniques due to its strong fluorescence properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate typically involves the condensation of indole derivatives with appropriate aldehydes under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the cyanine dye structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced cyanine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the cyanine dye, while reduction can produce reduced cyanine derivatives .
Aplicaciones Científicas De Investigación
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of advanced materials and sensors due to its unique optical properties.
Mecanismo De Acción
The mechanism of action of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the conjugated double-bond system in its structure, which allows for efficient energy transfer and fluorescence emission. The molecular targets and pathways involved in its action are primarily related to its interaction with biological molecules and cellular structures, making it a valuable tool in bioimaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate
- 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine iodide
Uniqueness
Compared to similar compounds, 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine hexafluorophosphate offers unique advantages in terms of its fluorescence intensity and stability. The hexafluorophosphate counterion contributes to its enhanced solubility and stability in various solvents, making it more versatile for different applications .
Propiedades
Fórmula molecular |
C41H55F6N2P |
|---|---|
Peso molecular |
720.9 g/mol |
Nombre IUPAC |
(2E)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C41H55N2.F6P/c1-7-9-28-42-34-26-24-30-18-14-16-20-32(30)38(34)40(3,4)36(42)22-12-11-13-23-37-41(5,6)39-33-21-17-15-19-31(33)25-27-35(39)43(37)29-10-8-2;1-7(2,3,4,5)6/h11-23,34-35,38-39H,7-10,24-29H2,1-6H3;/q+1;-1 |
Clave InChI |
FQPHLPSXRQMMKW-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN\1C2CCC3=CC=CC=C3C2C(/C1=C\C=C\C=C\C4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CCCCN1C2CCC3=CC=CC=C3C2C(C1=CC=CC=CC4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B1506294.png)



![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)


![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate](/img/structure/B1506323.png)
